molecular formula C14H24Ge B14330495 Triethyl(4-ethylphenyl)germane CAS No. 102881-05-0

Triethyl(4-ethylphenyl)germane

Katalognummer: B14330495
CAS-Nummer: 102881-05-0
Molekulargewicht: 264.97 g/mol
InChI-Schlüssel: YTGYQZSSNMVXFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triethyl(4-ethylphenyl)germane is an organogermanium compound with the molecular formula C14H24Ge It consists of a germanium atom bonded to a triethyl group and a 4-ethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Triethyl(4-ethylphenyl)germane can be synthesized through several methods. One common approach involves the reaction of triethylgermanium chloride with 4-ethylphenylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:

Ge(C2H5)3Cl+C2H5C6H4MgBrGe(C2H5)3C2H5C6H4+MgBrCl\text{Ge(C}_2\text{H}_5\text{)}_3\text{Cl} + \text{C}_2\text{H}_5\text{C}_6\text{H}_4\text{MgBr} \rightarrow \text{Ge(C}_2\text{H}_5\text{)}_3\text{C}_2\text{H}_5\text{C}_6\text{H}_4 + \text{MgBrCl} Ge(C2​H5​)3​Cl+C2​H5​C6​H4​MgBr→Ge(C2​H5​)3​C2​H5​C6​H4​+MgBrCl

The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Triethyl(4-ethylphenyl)germane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.

    Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

    Oxidation: Germanium dioxide (GeO2)

    Reduction: Lower oxidation state germanium compounds

    Substitution: Various substituted germanium compounds depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Triethyl(4-ethylphenyl)germane has several applications in scientific research:

    Organic Synthesis: It is used as a precursor in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound’s unique properties make it a candidate for drug development and therapeutic applications.

    Materials Science: It is utilized in the fabrication of advanced materials, including semiconductors and nanomaterials.

    Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Wirkmechanismus

The mechanism of action of Triethyl(4-ethylphenyl)germane involves its interaction with molecular targets and pathways. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions. The germanium atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triethyl(phenyl)germane: Similar structure but lacks the 4-ethyl group on the phenyl ring.

    Triethyl(methyl)germane: Contains a methyl group instead of the 4-ethylphenyl group.

    Triethyl(4-methylphenyl)germane: Similar structure with a methyl group on the phenyl ring instead of an ethyl group.

Uniqueness

Triethyl(4-ethylphenyl)germane is unique due to the presence of the 4-ethyl group on the phenyl ring, which can influence its reactivity and properties

Eigenschaften

CAS-Nummer

102881-05-0

Molekularformel

C14H24Ge

Molekulargewicht

264.97 g/mol

IUPAC-Name

triethyl-(4-ethylphenyl)germane

InChI

InChI=1S/C14H24Ge/c1-5-13-9-11-14(12-10-13)15(6-2,7-3)8-4/h9-12H,5-8H2,1-4H3

InChI-Schlüssel

YTGYQZSSNMVXFY-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)[Ge](CC)(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.